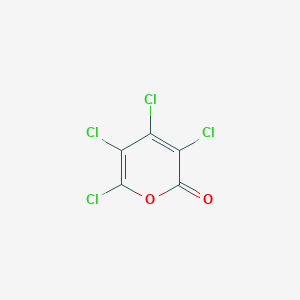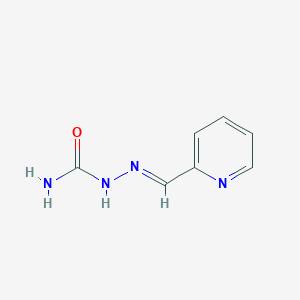![molecular formula C6H11NO7S B080184 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid CAS No. 14047-10-0](/img/structure/B80184.png)
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid, also known as taurine, is a non-proteinogenic amino acid that is widely distributed in animal tissues. It was first isolated from the bile of an ox in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is essential for the proper functioning of the body, and it has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
Taurine acts as an inhibitory neurotransmitter in the central nervous system, and it has been shown to modulate the activity of various ion channels and receptors. Taurine also plays a role in the regulation of calcium homeostasis, which is important for muscle contraction and other cellular processes.
Biochemische Und Physiologische Effekte
Taurine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce oxidative stress, and protect against neurodegeneration. Taurine has also been shown to have a positive effect on cardiovascular health, including reducing blood pressure and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
Taurine has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. Taurine is also non-toxic and has a low risk of side effects. However, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid can be difficult to work with due to its low solubility in water and its tendency to form complexes with other molecules.
Zukünftige Richtungen
There are several areas of future research for 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Taurine has also been studied for its potential use in improving athletic performance and reducing muscle damage. Additionally, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid has been shown to have potential as a therapeutic agent for certain types of cancer, and further research in this area is warranted.
Synthesemethoden
Taurine can be synthesized in the body from cysteine, an essential amino acid. It can also be obtained from dietary sources such as meat, fish, and dairy products. Taurine can also be synthesized in the laboratory by reacting aziridine with sulfite, followed by hydrolysis to form 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
Taurine has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Taurine has been studied for its potential use in treating various conditions such as epilepsy, diabetes, cardiovascular disease, and liver disease.
Eigenschaften
CAS-Nummer |
14047-10-0 |
|---|---|
Produktname |
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid |
Molekularformel |
C6H11NO7S |
Molekulargewicht |
241.22 g/mol |
IUPAC-Name |
2-[carboxymethyl(2-sulfoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO7S/c8-5(9)3-7(4-6(10)11)1-2-15(12,13)14/h1-4H2,(H,8,9)(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
GTXVUMKMNLRHKO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



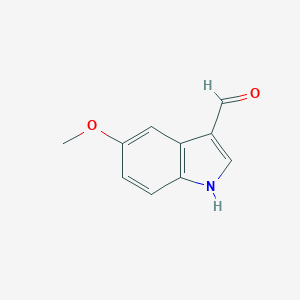
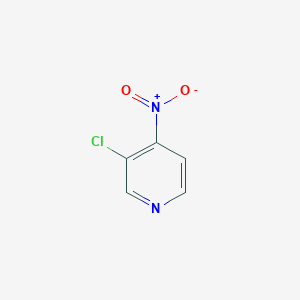

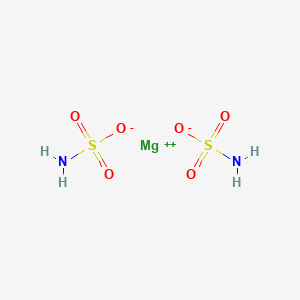
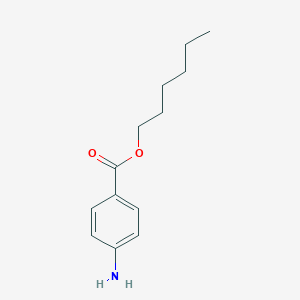
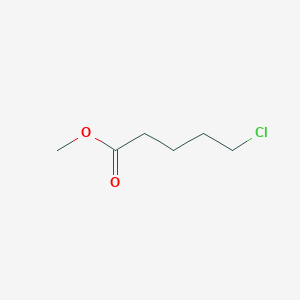
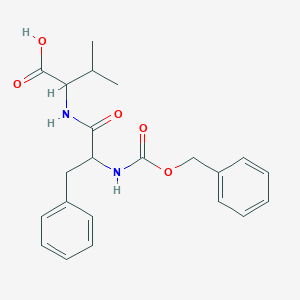

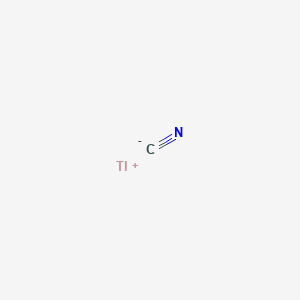
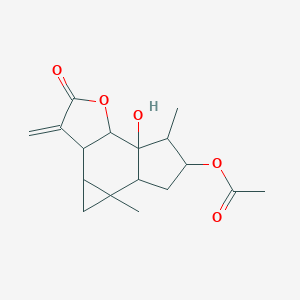
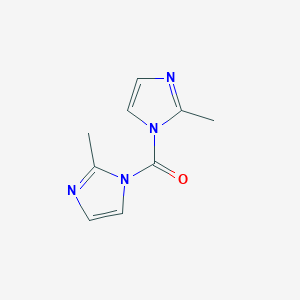
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
